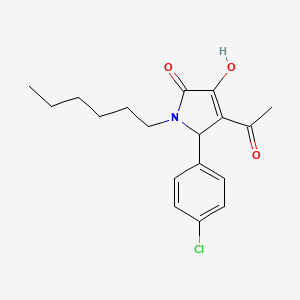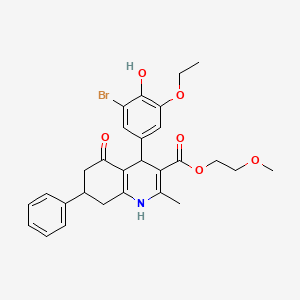![molecular formula C23H23ClN2O3S B5197739 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one](/img/structure/B5197739.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the 4-chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzoyl chloride under basic conditions to form the 4-chlorophenyl ketone.
Formation of the Pyran Ring: The final step involves the cyclization of the intermediate with a suitable dihydropyran derivative under acidic conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes. The quinazolinone core is known to interact with the active sites of enzymes, blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s potential therapeutic effects.
類似化合物との比較
Similar Compounds
- **2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclopentane)
- **2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one
Uniqueness
The unique combination of the quinazolinone core with the sulfanyl and tetrahydropyran groups distinguishes this compound from its analogs
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,2-dimethyloxan-4-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-23(2)13-17(11-12-29-23)26-21(28)18-5-3-4-6-19(18)25-22(26)30-14-20(27)15-7-9-16(24)10-8-15/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHAAGGQIMUZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-2,1,3-BENZOTHIADIAZOLE](/img/structure/B5197668.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)

![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)

![2-hydroxy-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5197743.png)
![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![N-(1-{1-[2-(2-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197756.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)methanesulfonamide](/img/structure/B5197759.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197768.png)
